Acid-PEG5-t-butyl ester is a chemical compound characterized by a polyethylene glycol (PEG) backbone with five ethylene glycol units, terminated by a tert-butyl ester of a carboxylic acid. Its molecular formula is C15H30O7, and it has a molecular weight of approximately 322.40 g/mol. The compound appears as a colorless to light orange liquid and is primarily used in bioconjugation and drug delivery systems due to its hydrophilic properties and ability to form stable linkages with various biomolecules .
Carboxy-PEG5-t-butyl ester doesn't have a direct mechanism of action. Its primary function is as a linker molecule that facilitates the attachment of PEG chains to various biomolecules []. PEGylation, the process of attaching PEG chains, offers several advantages:
Acid-PEG5-t-butyl ester exhibits notable biological activity primarily due to its PEG component, which enhances solubility and biocompatibility. The compound is often employed in drug formulation to improve pharmacokinetics and reduce immunogenicity. Its ability to form stable conjugates with proteins or peptides makes it valuable in therapeutic applications, including targeted drug delivery systems and vaccine development .
The synthesis of Acid-PEG5-t-butyl ester typically involves the following steps:
Acid-PEG5-t-butyl ester finds diverse applications in various fields:
Studies on Acid-PEG5-t-butyl ester have focused on its interactions with various biomolecules. It has been shown to effectively conjugate with proteins and peptides, enhancing their stability and efficacy. Interaction studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to analyze the resulting conjugates' structure and functionality .
Several compounds share structural similarities with Acid-PEG5-t-butyl ester, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hydroxy-PEG5-t-butyl ester | Hydroxyl terminated | Used for bioconjugation without additional activation |
Amino-PEG5-t-butyl ester | Amino terminated | Facilitates direct coupling with carboxylic acids |
Bromo-PEG5-t-butyl ester | Brominated linker | Allows for specific reactions with nucleophiles |
Aldo-PEG5-t-butyl ester | Aldehyde functional group | Enables efficient conjugation through carbonyl chemistry |
Acid-PEG5-t-butyl ester stands out due to its balance of hydrophilicity and reactivity, making it particularly suitable for applications requiring stable linkages without compromising solubility .
Acid-PEG5-t-butyl ester is a polyethylene glycol (PEG)-based compound with a well-defined molecular architecture. Its structure comprises a linear PEG chain of five ethylene glycol units (PEG5), a terminal carboxylic acid group, and a t-butyl ester moiety at the opposing terminus (Figure 1). The molecular formula is C₁₈H₃₄O₉, with a molecular weight of 394.5 g/mol.
The IUPAC name for this compound is tert-butyl 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate. Its CAS registry number, 1309460-29-4, is widely referenced in commercial and academic databases.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₃₄O₉ | |
Molecular Weight | 394.5 g/mol | |
Functional Groups | Carboxylic acid, t-butyl ester | |
CAS Number | 1309460-29-4 |
The concept of PEGylation originated in the late 1960s when Frank Davis and Abraham Abuchowski pioneered covalent PEG conjugation to proteins to reduce immunogenicity and prolong circulation half-life. Early work focused on PEG-enzyme conjugates, such as PEG-adenosine deaminase (Adagen®), which became the first FDA-approved PEGylated therapeutic in 1990.
The development of heterobifunctional PEG derivatives, including Acid-PEG5-t-butyl ester, emerged in the 2000s as researchers sought modular platforms for bioconjugation. These compounds combined PEG’s solubility-enhancing properties with orthogonal reactive groups (e.g., carboxylic acids and esters) for site-specific modifications. Advances in solid-phase synthesis and click chemistry further streamlined the production of PEGylated esters with precise chain lengths and functionalization.
Acid-PEG5-t-butyl ester has become indispensable in multiple domains: